
rac Benzyl Phenylephrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Benzyl Phenylephrine-d3 (Phenylephrine Impurity D): is a deuterated analogue of rac Benzyl Phenylephrine. It is an impurity of Phenylephrine, a medication primarily used as a decongestant to relieve nasal discomfort caused by colds, allergies, and hay fever. The compound has a molecular formula of C16H19NO2 and a molecular weight of 257.33 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of rac Benzyl Phenylephrine-d3 involves the incorporation of deuterium atoms into the molecular structure of Benzyl Phenylephrine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process includes purification steps such as crystallization, distillation, and chromatography to obtain the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: : rac Benzyl Phenylephrine-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products: : The major products formed from these reactions include deuterated alcohols, amines, ketones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
rac Benzyl Phenylephrine-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Wirkmechanismus
The mechanism of action of rac Benzyl Phenylephrine-d3 involves its interaction with adrenergic receptors in the body. The compound mimics the action of endogenous catecholamines, leading to vasoconstriction and decongestion. The deuterium atoms in the compound may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac Benzyl Phenylephrine: The non-deuterated analogue of rac Benzyl Phenylephrine-d3.
Phenylephrine: A widely used decongestant with similar pharmacological effects.
Ephedrine: Another sympathomimetic amine with decongestant properties.
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and interactions of deuterated compounds. This makes it valuable in research and development, particularly in the fields of pharmacokinetics and drug metabolism .
Eigenschaften
IUPAC Name |
3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


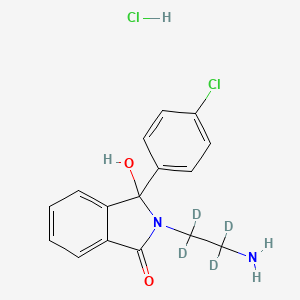


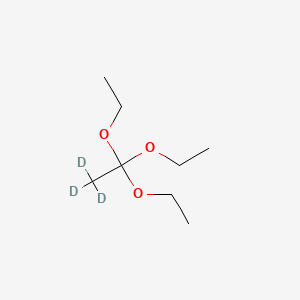
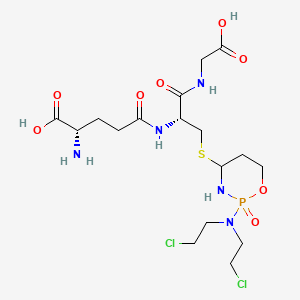
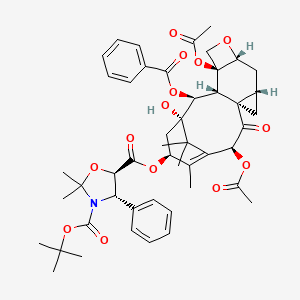

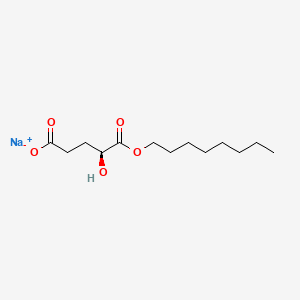

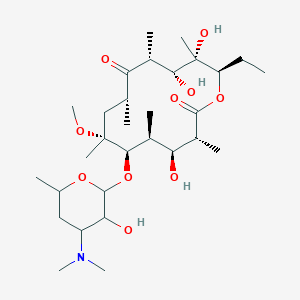
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)
